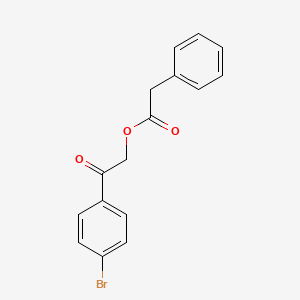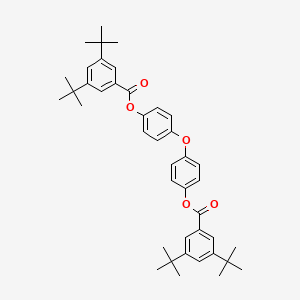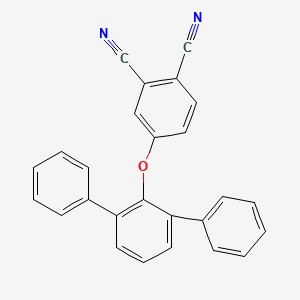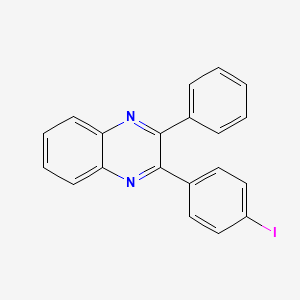
4-Bromophenacyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenacyl phenylacetate is an organic compound with the molecular formula C17H15BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring, and the phenylacetic acid is esterified with phenacyl bromide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenacyl phenylacetate typically involves the esterification of 4-bromophenylacetic acid with phenacyl bromide. One common method is the Fischer esterification, where 4-bromophenylacetic acid is refluxed with phenacyl bromide in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromophenacyl phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the para position can be substituted with other nucleophiles.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-bromophenylacetic acid and phenacyl alcohol.
Oxidation and Reduction: The phenacyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Acids and Bases: For ester hydrolysis, strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.
Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: 4-Bromophenylacetic acid and phenacyl alcohol.
Oxidation Products: Corresponding ketones.
Reduction Products: Corresponding alcohols.
Aplicaciones Científicas De Investigación
4-Bromophenacyl phenylacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromophenacyl phenylacetate involves its interaction with specific molecular targets. The bromine atom and phenacyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways . The ester bond can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic Acid: A precursor in the synthesis of 4-Bromophenacyl phenylacetate, it shares similar reactivity but lacks the ester functionality.
Phenacyl Bromide: Another precursor, it is more reactive due to the presence of the bromine atom on the phenacyl group.
Phenylacetic Acid: The parent compound, it lacks the bromine substitution and ester functionality, making it less reactive.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ester functionality, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic and medicinal chemistry, offering versatility in various chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C16H13BrO3 |
|---|---|
Peso molecular |
333.18 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13BrO3/c17-14-8-6-13(7-9-14)15(18)11-20-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
BVJBATBMLPUUGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10890112.png)
methanone](/img/structure/B10890126.png)

![methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate](/img/structure/B10890145.png)
![Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10890148.png)
![1-[2-Chloro-4-(2,4-dinitrophenoxy)phenoxy]-2,4-dinitrobenzene](/img/structure/B10890168.png)



![11-(difluoromethyl)-13-methyl-5-naphthalen-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890199.png)
![3-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B10890207.png)
![2-[3-(3,5-Dimethyl-4-isoxazolyl)-1-adamantyl]-N~1~-(4-methyl-2-pyridyl)acetamide](/img/structure/B10890213.png)
![2-[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10890217.png)

